2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one
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Overview
Description
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of ethyl acetoacetate with hydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate aldehyde to form the oxazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Major products from these reactions include various substituted oxazoles, which can be further utilized in different applications.
Scientific Research Applications
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar compounds to 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one include other oxazole derivatives such as:
- 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-oxazole]
- 4-Methyl-2-[4-(4-methyl-5-phenyloxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the pentan-3-one moiety, which can influence its reactivity and applications.
Properties
CAS No. |
41347-39-1 |
---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,4-bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one |
InChI |
InChI=1S/C17H24N2O3/c1-7-13-9(3)16(21-18-13)11(5)15(20)12(6)17-10(4)14(8-2)19-22-17/h11-12H,7-8H2,1-6H3 |
InChI Key |
ASEGLWJSGICIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C)C(C)C(=O)C(C)C2=C(C(=NO2)CC)C |
Origin of Product |
United States |
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